3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiolane ring, which is a five-membered ring containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione typically involves the acylation of piperazine with thiolane-1,1-dione derivatives. One common method is the reaction of piperazine with thiolane-1,1-dione in the presence of a suitable acylating agent such as benzoyl chloride or methacrylic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropanecarbonyl)piperazine-1-carbonyl derivatives: These compounds share the piperazine core structure but differ in their substituents.
Piperazine-dihydrofuran hybrids: These compounds combine piperazine with dihydrofuran rings and exhibit similar pharmacological properties.
Uniqueness
3-(Piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H16N2O3S |
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Molecular Weight |
232.30 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H16N2O3S/c12-9(11-4-2-10-3-5-11)8-1-6-15(13,14)7-8/h8,10H,1-7H2 |
InChI Key |
ZOIKHJAOHBTYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)N2CCNCC2 |
Origin of Product |
United States |
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